molecular formula C19H18ClN5OS B11679943 N'-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide

N'-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide

Cat. No.: B11679943
M. Wt: 399.9 g/mol
InChI Key: BCKYDAJEZXSZBW-CIAFOILYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 2-((4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide in the presence of an acid catalyst . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N’-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide involves its interaction with various molecular targets. The triazole ring is known to bind to metal ions and enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells . Additionally, the hydrazide group can form reactive intermediates that further enhance the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-CL-Benzylidene)2-((4-ET-5-PH-4H-1,2,4-triazol-3-YL)sulfanyl)acetohydrazide is unique due to its specific substitution pattern on the benzylidene and triazole rings.

Properties

Molecular Formula

C19H18ClN5OS

Molecular Weight

399.9 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18ClN5OS/c1-2-25-18(15-6-4-3-5-7-15)23-24-19(25)27-13-17(26)22-21-12-14-8-10-16(20)11-9-14/h3-12H,2,13H2,1H3,(H,22,26)/b21-12+

InChI Key

BCKYDAJEZXSZBW-CIAFOILYSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)Cl)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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